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Compound of Interest

Compound Name: Dichromic acid

Cat. No.: B8787550 Get Quote

For researchers, scientists, and professionals in drug development, the accurate determination

of dichromic acid concentration is crucial for various applications, from quality control to

environmental monitoring. This guide provides a detailed comparison of the primary analytical

methods used for this purpose: UV-Visible (UV-Vis) Spectrophotometry, Ion Chromatography

(IC), and Titrimetric methods. The performance of each method is objectively compared,

supported by experimental data and detailed protocols to aid in selecting the most suitable

technique for your specific needs.

At a Glance: Method Comparison
The choice of an analytical method for determining dichromic acid concentration depends on

factors such as the required sensitivity, the complexity of the sample matrix, and the available

instrumentation. The following table summarizes the key performance characteristics of the

most common methods.
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Parameter

UV-Vis
Spectrophoto
metry (with
DPC)

Ion
Chromatograp
hy (IC)

Redox
Titration

Coulometric
Titration

Principle

Colorimetric

reaction of Cr(VI)

with 1,5-

diphenylcarbazid

e (DPC) to form

a colored

complex.[1]

Separation of

chromate ions on

an anion-

exchange

column followed

by detection.[2]

[3]

Reduction of

Cr(VI) by a titrant

(e.g., ferrous

ammonium

sulfate) with a

visual or

potentiometric

endpoint.[4]

Electrochemical

generation of a

titrant to react

with Cr(VI), with

the endpoint

detected

amperometrically

.[5][6]

Linearity

Typically linear

over a

concentration

range of 0.5 to

50 mg/L.[1]

Excellent

linearity over a

wide range, often

from µg/L to

mg/L, with

correlation

coefficients (r²) ≥

0.999.[2]

Not applicable in

the same sense

as instrumental

methods, but

highly accurate

for quantifying

discrete

samples.

Not applicable in

the same sense

as instrumental

methods, but

offers

exceptional

accuracy.[5][6]

Accuracy (%

Recovery)

Spike recoveries

are generally

expected to be

within 85-115%.

[1]

High accuracy

with spike

recoveries

typically within a

narrow range.[7]

High accuracy,

dependent on

the precision of

standard

solutions and

endpoint

determination.

Extremely high

accuracy, with

results reliable to

a few parts in

100,000.[5][6]

Precision

(%RSD)

Good precision,

with %RSD

values typically

low.

High precision,

with %RSD for

retention time

and peak area

often <1%.

High precision,

with agreement

between

titrations within

0.20 mL.[4]

Exceptional

precision, with a

standard

deviation of

0.003 percent for

replicate

samples.[5][8]
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Limit of Detection

(LOD)

Approximately

0.4 mg/kg.[9]

Low µg/L range.

[10]

Dependent on

the concentration

of the titrant and

the precision of

the endpoint

detection.

Not typically

used for trace

analysis.

Limit of

Quantitation

(LOQ)

In the low mg/L

range.

Low µg/L range.

[10]

Dependent on

the concentration

of the titrant and

the precision of

the endpoint

detection.

Not typically

used for trace

analysis.

Interferences

Molybdenum,

vanadium,

mercury, and

high

concentrations of

iron can

interfere.[11]

High

concentrations of

other anions like

chloride and

sulfate can

overload the

column.[3]

Other oxidizing

or reducing

agents in the

sample can

interfere.

Other

electroactive

species in the

sample can

interfere.

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure accurate and

reproducible results.

UV-Visible Spectrophotometry (EPA Method 7196A)
This method is based on the reaction of hexavalent chromium with 1,5-diphenylcarbazide in an

acidic solution to produce a red-violet color, which is then measured spectrophotometrically at

540 nm.[1]

Reagents:

Potassium Dichromate Stock Solution (500 mg/L Cr(VI)): Dissolve 1.414 g of dried

potassium dichromate (K₂Cr₂O₇) in deionized water and dilute to 1 L.
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1,5-Diphenylcarbazide (DPC) Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL

of acetone. Store in a brown bottle.

Sulfuric Acid (10% v/v): Slowly add 100 mL of concentrated H₂SO₄ to 900 mL of deionized

water.

Procedure:

Sample Preparation: Filter the sample through a 0.45 µm filter if necessary.

Color Development: To a 100 mL volumetric flask, add a known volume of the sample, 2 mL

of the DPC solution, and 2 mL of 10% sulfuric acid. Dilute to the mark with deionized water

and mix well.

Measurement: After 5-10 minutes for color development, measure the absorbance at 540 nm

using a spectrophotometer.

Calibration: Prepare a series of standards from the stock solution and follow the same

procedure to create a calibration curve of absorbance versus concentration.

Ion Chromatography (EPA Method 218.6)
This method involves the separation of chromate ions from other sample components using an

anion-exchange column, followed by post-column derivatization with DPC and detection at 530

nm.[2][3]

Reagents:

Eluent: A solution of ammonium sulfate and ammonium hydroxide. The exact concentration

will depend on the column used.

Post-Column Reagent: A solution of 1,5-diphenylcarbazide in methanol and sulfuric acid.

Buffer Solution (pH 9-9.5): An aqueous solution of ammonium sulfate and ammonium

hydroxide used to adjust the sample pH.[2]

Procedure:
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Sample Preparation: Filter the sample through a 0.45 µm filter. Adjust the pH of the sample

to 9-9.5 with the buffer solution.[3]

Injection: Inject a known volume of the prepared sample into the ion chromatograph.

Separation and Detection: The chromate ions are separated on the anion-exchange column.

After separation, the post-column reagent is added to form the colored complex, which is

detected at 530 nm.[2]

Quantification: The concentration of Cr(VI) is determined by comparing the peak area of the

sample to a calibration curve generated from known standards.

Redox Titration
This classical chemical method involves the reduction of dichromate ions with a standard

solution of a reducing agent, typically ferrous ammonium sulfate (FAS). The endpoint is

determined using a redox indicator.[4]

Reagents:

Standard Potassium Dichromate Solution (e.g., 0.1 N): Accurately weigh and dissolve a

primary standard grade of K₂Cr₂O₇ in deionized water.

Ferrous Ammonium Sulfate (FAS) Titrant (e.g., 0.1 N): Dissolve a known amount of FAS in

deionized water containing a small amount of sulfuric acid.

Redox Indicator: A solution of sodium diphenylamine sulfonate.

Sulfuric Acid and Phosphoric Acid Mixture.

Procedure:

Sample Preparation: Pipette a known volume of the dichromic acid sample into an

Erlenmeyer flask.

Titration: Add the sulfuric and phosphoric acid mixture and a few drops of the redox indicator

to the sample. Titrate with the standardized FAS solution until the endpoint is reached,

indicated by a sharp color change from green to violet-blue.[12]
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Calculation: The concentration of dichromic acid is calculated based on the volume and

concentration of the FAS titrant used.

Coulometric Titration
This highly precise method involves the electrochemical generation of ferrous ions at a

platinum cathode, which then reduce the dichromate in the sample. The endpoint is detected

amperometrically.[5][6]

Reagents:

Supporting Electrolyte: A solution containing ferric ammonium sulfate in sulfuric acid.

Procedure:

Cell Setup: The titration is carried out in a coulometric cell with a platinum generator

electrode, an auxiliary electrode, and a pair of indicator electrodes.

Titration: A constant current is applied to the generator electrode to produce ferrous ions.

These ions react with the dichromate in the sample. The endpoint is detected by the change

in current between the indicator electrodes when all the dichromate has been consumed.[5]

Calculation: The concentration of dichromic acid is calculated from the total charge passed

(current x time) required to reach the endpoint, based on Faraday's law.

Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the

workflows for each analytical method.

Sample Preparation Reaction Analysis

Start Filter Sample Add DPC Solution Add Sulfuric Acid Dilute to Volume Measure Absorbance at 540 nm End

Click to download full resolution via product page
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UV-Vis Spectrophotometry Workflow

Sample Preparation Instrumental Analysis Detection

Start Filter Sample Adjust pH to 9-9.5 Inject into IC Anion-Exchange Separation Post-Column Derivatization Detect at 530 nm End

Sample Preparation Titration Endpoint Determination

Start Take Sample Aliquot Add Acid & Indicator Titrate with FAS Detect Color Change End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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